Product packaging for 2-bromo-2-(4-methoxyphenyl)acetonitrile(Cat. No.:CAS No. 58327-36-9)

2-bromo-2-(4-methoxyphenyl)acetonitrile

Cat. No.: B6147609
CAS No.: 58327-36-9
M. Wt: 226.07 g/mol
InChI Key: UMNFYLUEMMQTIP-UHFFFAOYSA-N
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Description

Significance of Arylacetonitrile Scaffolds in Synthetic Organic Chemistry

Arylacetonitrile scaffolds are fundamental building blocks in the synthesis of a wide array of organic compounds, particularly in the realm of medicinal chemistry. The nitrile group is a versatile functional group that can be readily converted into other functionalities such as amines, carboxylic acids, and ketones. This versatility allows for the construction of diverse molecular frameworks from a common precursor. Furthermore, the presence of an aryl group provides a handle for modifying the electronic and steric properties of the molecule, which is crucial for tuning its biological activity. Arylacetonitriles are key intermediates in the synthesis of numerous heterocyclic compounds, which form the core of many pharmaceutical agents. iucr.org

The Role of Halogenated and Methoxy-Substituted Aromatic Systems in Advanced Chemical Transformations

The introduction of halogen atoms, such as bromine, into organic molecules provides a reactive site for a multitude of chemical transformations. The carbon-bromine bond can readily participate in nucleophilic substitution and cross-coupling reactions, allowing for the facile introduction of new carbon-carbon and carbon-heteroatom bonds. This reactivity is a cornerstone of modern synthetic strategies, enabling the construction of complex molecular architectures from simpler starting materials.

Similarly, the methoxy (B1213986) group on the aromatic ring plays a crucial role in modulating the reactivity of the entire system. As an electron-donating group, it can influence the regioselectivity of electrophilic aromatic substitution reactions and can also impact the reactivity of other functional groups within the molecule. In some instances, the methoxy group itself can be a site for chemical modification, further expanding the synthetic utility of the compound.

Overview of Academic Research Trajectories for 2-bromo-2-(4-methoxyphenyl)acetonitrile and Related α-Bromo-α-arylacetonitriles

Academic research into this compound and its analogs, the α-bromo-α-arylacetonitriles, is primarily focused on harnessing their unique reactivity for the synthesis of novel compounds. A key area of investigation is their use as electrophiles in reactions with various nucleophiles. The presence of the electron-withdrawing nitrile group and the bromine atom at the benzylic position makes this carbon atom highly susceptible to nucleophilic attack.

One notable synthetic application of related α-bromo compounds is in the construction of heterocyclic systems. For instance, α-bromonitrostyrenes, which share the α-halo structural motif, are known to be effective dielectrophiles in reactions with nucleophiles, leading to the formation of diverse heterocyclic compounds like dihydrofurans, pyrroles, and pyrazoles. nih.gov This suggests a similar potential for this compound in the synthesis of novel heterocyclic scaffolds.

A documented synthesis of a related compound, 2-bromo-2-(methoxy(phenyl)methyl)malononitrile, involves the reaction of β,β-dicyanostyrene with N-bromosuccinimide in methanol (B129727), affording the product in a 76.8% yield. mdpi.com The 1H-NMR spectrum of this compound showed characteristic signals for the methoxy and methine protons, providing valuable spectroscopic data for similar structures. mdpi.com

Furthermore, the synthesis of 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine, a biaryl compound, has been reported, starting from 2-chloro-3-nitropyridine. iucr.org While not a direct analog, this research highlights synthetic strategies for introducing bromo- and methoxy-substituted aryl groups, which are relevant to the synthesis of the title compound.

While detailed research specifically on the reactions of this compound is still emerging, the established reactivity of similar α-haloacetonitriles and related structures points towards a promising future for this compound as a versatile building block in organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58327-36-9

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

IUPAC Name

2-bromo-2-(4-methoxyphenyl)acetonitrile

InChI

InChI=1S/C9H8BrNO/c1-12-8-4-2-7(3-5-8)9(10)6-11/h2-5,9H,1H3

InChI Key

UMNFYLUEMMQTIP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C#N)Br

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Bromo 2 4 Methoxyphenyl Acetonitrile

Direct Bromination Strategies for Arylacetonitrile Precursors

The direct bromination of arylacetonitrile precursors, primarily 4-methoxyphenylacetonitrile (B141487), represents the most straightforward approach to 2-bromo-2-(4-methoxyphenyl)acetonitrile. This strategy can be categorized into two main approaches: selective bromination at the α-position of the nitrile and regioselective bromination of the aromatic ring.

Selective α-Position Bromination Reactions

The α-position to the nitrile group in arylacetonitriles is activated and can be selectively brominated under various conditions. The acidity of the α-hydrogen atoms is enhanced by the electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting conjugate base. biosynth.com A common and effective reagent for this transformation is N-bromosuccinimide (NBS), which serves as a convenient source of electrophilic bromine. rsc.orgwikipedia.orgmasterorganicchemistry.com

The reaction typically proceeds via an enol or enolate intermediate. In the presence of an acid catalyst, the ketone form of the arylacetonitrile tautomerizes to its enol form, which is the active nucleophile that reacts with the electrophilic bromine source. nih.gov Alternatively, under basic conditions, the α-proton is abstracted to form an enolate, which then attacks the bromine source.

Research on the α-bromination of acetophenone (B1666503) derivatives has shown that the choice of catalyst and solvent can significantly influence the reaction's outcome. For instance, the use of acidic aluminum oxide as a catalyst in methanol (B129727) at reflux has been shown to be effective for the α-monobromination of aralkyl ketones with NBS, providing high yields in short reaction times. libretexts.org Interestingly, for substrates with highly activating groups like the methoxy (B1213986) group in 4'-methoxyacetophenone, α-bromination was the exclusive process observed. libretexts.org

A study on the α-bromination of acetophenone derivatives using pyridine (B92270) hydrobromide perbromide in acetic acid also demonstrated high yields of the corresponding α-bromo ketones. organic-chemistry.org The optimization of reaction parameters such as temperature and reagent stoichiometry was crucial for achieving high efficiency. organic-chemistry.org

Reagent SystemSubstrateProductYield (%)Reference
N-Bromosuccinimide (NBS), Acidic Al₂O₃, Methanol4'-Methoxyacetophenone2-Bromo-1-(4-methoxyphenyl)ethan-1-oneHigh libretexts.org
Pyridine hydrobromide perbromide, Acetic Acid4-Chloroacetophenone4-Chloro-α-bromo-acetophenone>80 organic-chemistry.org

Regioselective Bromination of the Aromatic Moiety in Precursors

The aromatic ring of 4-methoxyphenylacetonitrile can also be the site of bromination. The methoxy group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. Therefore, direct bromination of the aromatic ring would be expected to yield a mixture of products, with substitution occurring at the positions ortho and para to the methoxy group.

The use of N-bromosuccinimide (NBS) in acetonitrile (B52724) has been reported as a convenient method for the regioselective and chemoselective electrophilic bromination of a wide range of activated arenes. cdnsciencepub.comresearchgate.net This method offers environmentally friendly conditions and a broad substrate scope. cdnsciencepub.com The solvent can play a crucial role in directing the regioselectivity of the bromination of activated aromatic rings. wikipedia.orgechemi.com For instance, the bromination of phenol (B47542) with NBS in different solvents showed a significant influence on the ortho:para ratio of the products. wikipedia.org

In the context of 4-methoxyphenylacetonitrile, achieving regioselective bromination on the aromatic ring without affecting the α-position would require careful control of reaction conditions. The presence of the activating methoxy group makes the aromatic ring susceptible to electrophilic attack. However, the specific regioselective bromination of the aromatic moiety in 4-methoxyphenylacetonitrile to produce precursors for the target compound is not extensively detailed in the available literature, as the focus is often on the more reactive α-position.

Convergent and Divergent Synthetic Routes to the this compound Core

Beyond direct bromination, the synthesis of this compound can be approached through convergent and divergent strategies, which offer greater flexibility and potential for creating molecular diversity.

A convergent synthesis involves the assembly of a molecule from several individual fragments that are prepared separately and then joined together in the later stages of the synthesis. This approach can be more efficient for complex molecules as it allows for the parallel synthesis of different parts of the molecule. A patented method describes the synthesis of 2-(4-bromo-2-methoxyphenyl)acetonitrile starting from 2-(4-bromo-2-methoxyphenyl)acetic acid. researchgate.net This can be considered a convergent approach where the core aryl-acetic acid structure is first synthesized and then converted to the target nitrile.

A divergent synthesis starts from a common intermediate that can be transformed into a variety of different products through different reaction pathways. chemicalbook.com While specific examples of divergent syntheses starting from this compound are not explicitly detailed in the literature, the reactivity of the α-bromo-α-arylnitrile functionality makes it an ideal candidate for such strategies. For instance, the bromine atom can be displaced by various nucleophiles to introduce a wide range of functional groups at the α-position. Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a diverse set of compounds. nih.gov

Optimization of Reaction Conditions and Yields in Preparative Synthesis

The successful synthesis of this compound with high yield and purity relies heavily on the optimization of reaction conditions. Key factors to consider include the choice of solvent, catalyst, and brominating reagent.

Solvent Effects on Synthetic Outcomes of Bromination Reactions

The choice of solvent can have a profound impact on the rate, yield, and selectivity of bromination reactions. For the α-bromination of carbonyl compounds, solvents like methanol, acetic acid, and acetonitrile have been successfully employed. libretexts.orgorganic-chemistry.org In the case of benzylic bromination using NBS, non-polar solvents like carbon tetrachloride are often used to suppress ionic side reactions. researchgate.net

The solvent can influence the polarity of the reaction medium, the solubility of the reagents, and the stabilization of transition states. For instance, the use of acetonitrile has been shown to increase the polarization of the N-Br bond in NBS, leading to enhanced reaction rates and regioselectivity in the bromination of activated arenes. researchgate.net The effect of the solvent on the ortho:para ratio in the bromination of phenols with NBS has been well-documented, highlighting the importance of the reaction medium in controlling selectivity. wikipedia.org

SolventEffect on BrominationReference
MethanolFavorable for α-bromination with NBS/Al₂O₃ libretexts.org
AcetonitrileEnhances rate and regioselectivity with NBS cdnsciencepub.comresearchgate.net
Carbon TetrachlorideFavors radical benzylic bromination with NBS researchgate.net

Catalysis and Reagent Selection in this compound Synthesis

The choice of catalyst and brominating reagent is critical for achieving a successful synthesis. While molecular bromine can be used, it is often less selective and can lead to over-bromination. researchgate.net N-bromosuccinimide (NBS) is a widely used alternative that is easier to handle and often provides better selectivity. rsc.orgwikipedia.orgmasterorganicchemistry.com Other brominating agents include pyridine hydrobromide perbromide, which has been used for the α-bromination of acetophenones. organic-chemistry.org

Catalysts can be employed to enhance the rate and selectivity of the bromination. Acid catalysts, such as HBr or acetic acid, can promote the formation of the enol intermediate, which is crucial for α-bromination. nih.gov Solid catalysts, like acidic aluminum oxide, have also been shown to be effective in promoting the α-bromination of aralkyl ketones with NBS. libretexts.org The use of a catalyst can also allow for milder reaction conditions and may prevent the formation of byproducts.

The development of environmentally friendly bromination methods is an active area of research. One such method involves the use of potassium bromide, hydrochloric acid, and hydrogen peroxide, which offers high yields and produces non-toxic byproducts. nih.gov

Catalyst/ReagentRole in BrominationReference
N-Bromosuccinimide (NBS)Electrophilic bromine source for α- and aromatic bromination rsc.orgwikipedia.orgmasterorganicchemistry.com
Acidic Aluminum OxideCatalyst for α-bromination with NBS libretexts.org
Pyridine Hydrobromide PerbromideBrominating agent for α-bromination organic-chemistry.org
KBr/HCl/H₂O₂Environmentally friendly brominating system nih.gov

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 Bromo 2 4 Methoxyphenyl Acetonitrile

Nucleophilic Substitution Reactions at the α-Brominated Carbon

The carbon atom alpha to both the phenyl ring and the nitrile group is a key site for nucleophilic attack. The bromine atom serves as a good leaving group, facilitating substitution reactions.

Mechanistic Considerations: S_N1 vs. S_N2 Pathways

The mechanism of nucleophilic substitution at the α-brominated carbon is highly dependent on the reaction conditions and the nature of the nucleophile. The structure of 2-bromo-2-(4-methoxyphenyl)acetonitrile presents competing factors that can favor either a unimolecular (S_N1) or bimolecular (S_N2) pathway.

S_N1 Pathway : This mechanism involves the formation of a carbocation intermediate. chemistrysteps.commasterorganicchemistry.com The benzylic position of the bromine atom, adjacent to the 4-methoxyphenyl (B3050149) group, can stabilize a positive charge through resonance. The electron-donating nature of the methoxy (B1213986) group further enhances this stabilization. Therefore, under conditions that favor carbocation formation, such as the use of a polar, protic solvent and a weak nucleophile, an S_N1 mechanism is plausible. masterorganicchemistry.comreddit.com The rate-determining step is the unimolecular dissociation of the bromide ion. masterorganicchemistry.com

S_N2 Pathway : This pathway involves a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. chemguide.co.ukyoutube.com This mechanism is favored by strong nucleophiles and polar aprotic solvents. libretexts.org The presence of the electron-withdrawing nitrile group can influence the pathway; while it destabilizes an adjacent carbocation (disfavoring S_N1), its steric bulk is relatively small, allowing for backside attack by a nucleophile as required for an S_N2 reaction.

Recent research on similar α-halobenzyl compounds demonstrates that the reaction can be directed towards a specific pathway. For instance, nucleophilic fluorination reactions on related α-bromo benzyl (B1604629) compounds using reagents like Et₃N·3HF can proceed through an S_N1 process, particularly for tertiary benzylic substrates. nii.ac.jpresearchgate.net

Table 1: Factors Influencing the Nucleophilic Substitution Mechanism

FactorFavors S_N1Favors S_N2Rationale for this compound
Substrate Structure Tertiary > SecondaryPrimary > SecondaryThe substrate is a secondary benzylic halide. The 4-methoxy group stabilizes a potential carbocation (favors S_N1), while the nitrile group is electron-withdrawing.
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., CN⁻, I⁻, RS⁻)The choice of nucleophile is a critical experimental parameter to control the mechanism.
Solvent Polar Protic (e.g., ethanol (B145695), water)Polar Aprotic (e.g., acetone (B3395972), DMSO)Polar protic solvents stabilize both the carbocation and the leaving group, favoring S_N1. Polar aprotic solvents do not solvate the nucleophile as strongly, increasing its reactivity for S_N2.
Leaving Group Good (e.g., Br⁻, I⁻, OTs⁻)Good (e.g., Br⁻, I⁻, OTs⁻)Bromide is a good leaving group, suitable for both mechanisms.

Stereochemical Outcomes and Diastereoselective Control in Substitutions

The stereochemical result of a nucleophilic substitution reaction is directly linked to the operative mechanism. libretexts.org

If the reaction proceeds via a pure S_N1 mechanism , the formation of a planar sp²-hybridized carbocation intermediate allows the nucleophile to attack from either face with equal probability. chemistrysteps.comkhanacademy.org This leads to a racemic mixture of products if the starting material is chiral. masterorganicchemistry.comlibretexts.org

Conversely, a pure S_N2 mechanism involves a backside attack by the nucleophile, resulting in an inversion of the stereochemical configuration at the chiral center. youtube.comlibretexts.org

In practice, reactions on secondary substrates like this compound can often proceed through a mixture of both pathways, leading to a product with partial racemization and some degree of inversion. The precise stereochemical outcome can be a sensitive indicator of the reaction's mechanistic landscape. Diastereoselective control can be achieved by using chiral nucleophiles or auxiliaries that favor attack from one face of the molecule over the other, which is a key strategy in asymmetric synthesis.

Reactivity Profile of the Nitrile Group in Chemical Transformations

The nitrile (-C≡N) group is a versatile functional group that can undergo a variety of important chemical transformations, including hydrolysis, reduction, and cycloaddition.

Hydrolysis and Amidation Pathways of the Nitrile

The hydrolysis of nitriles is a common method for the synthesis of carboxylic acids and amides. lumenlearning.com The reaction typically requires heating with either an aqueous acid or base. chemguide.co.uk

Acid-Catalyzed Hydrolysis : When heated under reflux with a dilute acid like hydrochloric acid, the nitrile is first protonated, which increases the electrophilicity of the carbon atom. lumenlearning.com Water then acts as a nucleophile, attacking the carbon. A series of proton transfers and tautomerization leads to an amide intermediate, 2-bromo-2-(4-methoxyphenyl)acetamide. chemistrysteps.commasterorganicchemistry.com Under harsh acidic conditions, this amide is further hydrolyzed to the corresponding carboxylic acid, 2-bromo-2-(4-methoxyphenyl)acetic acid, and an ammonium (B1175870) salt. chemguide.co.ukstackexchange.com

Base-Catalyzed Hydrolysis : Heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (B78521), also facilitates hydrolysis. The hydroxide ion directly attacks the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to form the amide. Continued heating under basic conditions hydrolyzes the amide to a carboxylate salt (e.g., sodium 2-bromo-2-(4-methoxyphenyl)acetate) and ammonia (B1221849) gas. chemguide.co.uk Acidification of the final solution is necessary to obtain the free carboxylic acid. chemguide.co.uk

It is possible to stop the reaction at the amide stage by using milder conditions. chemistrysteps.comstackexchange.com

Reduction Reactions of the Nitrile Functionality to Amines or Aldehydes

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Primary Amines : Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of completely reducing the nitrile to a primary amine. In the case of this compound, this would yield 2-amino-1-(4-methoxyphenyl)ethane, as the α-bromo group would also likely be reduced in the process. Catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like Raney Nickel or Palladium) is another common method for this transformation.

Reduction to Aldehydes : The partial reduction of a nitrile to an aldehyde requires a milder reducing agent that can be stopped at the intermediate imine stage, which is then hydrolyzed upon workup. Diisobutylaluminium hydride (DIBAL-H) is a frequently used reagent for this purpose. The reaction is typically run at low temperatures to prevent over-reduction to the amine. The reaction of this compound with DIBAL-H, followed by an aqueous workup, would be expected to yield 2-bromo-2-(4-methoxyphenyl)acetaldehyde.

Table 2: Summary of Nitrile Group Transformations

TransformationReagents and ConditionsProduct
Full Hydrolysis H₃O⁺ (e.g., aq. HCl), heat2-bromo-2-(4-methoxyphenyl)acetic acid
Partial Hydrolysis Controlled acid/base (e.g., H₂SO₄ in t-BuOH)2-bromo-2-(4-methoxyphenyl)acetamide
Full Reduction 1. LiAlH₄, ether; 2. H₂O2-amino-1-(4-methoxyphenyl)ethane
Partial Reduction 1. DIBAL-H, toluene, -78 °C; 2. H₂O2-bromo-2-(4-methoxyphenyl)acetaldehyde

Cycloaddition Reactions Involving the Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile group can participate as a dipolarophile or dienophile in cycloaddition reactions, providing a pathway to synthesize various heterocyclic compounds.

[3+2] Cycloadditions : A well-known example is the reaction of nitriles with organic azides to form tetrazoles. This is a [3+2] cycloaddition where the nitrile acts as the two-atom component. The reaction is often catalyzed by Lewis acids. The importance of the nitrile group in stabilizing intermediates in cycloaddition reactions has been noted in the synthesis of complex molecules. acs.org

[4+2] Cycloadditions (Diels-Alder Reactions) : While less common for simple nitriles, nitriles bearing electron-withdrawing groups can act as dienophiles in Diels-Alder reactions, particularly in inverse-electron-demand scenarios. mdpi.com In the context of this compound, the nitrile group is activated by the adjacent electron-withdrawing bromine atom, potentially increasing its reactivity as a dienophile with electron-rich dienes. Research has shown that an electron-withdrawing cyano group can be essential for facilitating intramolecular Diels-Alder reactions in pyridazine (B1198779) systems. mdpi.com

Electrophilic Aromatic Substitution Reactions on the 4-Methoxyphenyl Moiety

The 4-methoxyphenyl group in this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The methoxy group (-OCH3) is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance. This increases the nucleophilicity of the ring, making it more reactive towards electrophiles. masterorganicchemistry.commasterorganicchemistry.com

The general mechanism for EAS involves a two-step process. masterorganicchemistry.com Initially, the aromatic ring attacks an electrophile (E+), leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or benzenium ion. masterorganicchemistry.comlibretexts.org This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com In the second, faster step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromatic system and yielding the substituted product. masterorganicchemistry.com

For this compound, the methoxy group directs incoming electrophiles to the positions ortho to it (C2 and C6). Since the para position (C4) is already substituted by the bromoacetonitrile (B46782) group, substitution will occur at the ortho positions. Common EAS reactions include:

Halogenation: Introduction of a halogen (e.g., Br or Cl) onto the aromatic ring, typically using a Lewis acid catalyst like FeBr3 or AlCl3. masterorganicchemistry.com

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. libretexts.org

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst. masterorganicchemistry.com

The specific conditions for these reactions would need to be carefully controlled to prevent potential side reactions involving the α-bromo and nitrile functionalities.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound

Reaction TypeReagentsExpected Major Product(s)
BrominationBr2, FeBr32-bromo-2-(3-bromo-4-methoxyphenyl)acetonitrile
NitrationHNO3, H2SO42-bromo-2-(4-methoxy-3-nitrophenyl)acetonitrile
Friedel-Crafts AcylationCH3COCl, AlCl32-bromo-2-(3-acetyl-4-methoxyphenyl)acetonitrile

Radical Reactions Involving the Carbon-Bromine Bond

The carbon-bromine bond in this compound is relatively weak and can undergo homolytic cleavage to generate a carbon-centered radical. This can be initiated by heat, UV light, or a radical initiator. The resulting α-cyano-α-(4-methoxyphenyl)methyl radical is stabilized by both the adjacent phenyl ring and the nitrile group through resonance.

Once formed, this radical can participate in a variety of reactions, including:

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a suitable donor molecule, leading to the formation of 4-methoxyphenylacetonitrile (B141487). orgsyn.org

Addition to Alkenes: The radical can add to the double bond of an alkene, initiating a radical polymerization or forming a new carbon-carbon bond.

Reduction: The C-Br bond can be reduced to a C-H bond using radical-based reducing agents such as tributyltin hydride (Bu3SnH) or through photoredox catalysis.

The specific outcome of these radical reactions is highly dependent on the reaction conditions and the other reagents present.

Rearrangement Reactions and Fragmentation Pathways of the this compound Scaffold

Under certain conditions, such as mass spectrometry analysis or thermolysis, the this compound molecule can undergo rearrangement and fragmentation. In mass spectrometry, the molecular ion can fragment through various pathways. Common fragmentation patterns may involve the loss of a bromine radical (Br•), a hydrogen cyanide molecule (HCN), or cleavage of the bond between the aromatic ring and the acetonitrile (B52724) moiety.

For instance, the fragmentation could proceed via the loss of the bromine atom to form a stabilized carbocation, which could then undergo further rearrangements or fragmentation. The methoxy group can also influence fragmentation, potentially through the loss of a methyl radical (•CH3) or formaldehyde (B43269) (CH2O).

While specific studies on the rearrangement and fragmentation of this compound are not extensively documented in the provided search results, general principles of organic mass spectrometry and radical chemistry suggest these as plausible pathways. For example, related structures like di-p-methoxyphenyl substituted tertiary alcohols are known to be activated into alkyl radicals and di-p-methoxyphenyl ketones. acs.org

Metal-Catalyzed Cross-Coupling Reactions Utilizing the Aryl or α-Bromine Atom

The presence of both an aryl bromide (if the aromatic ring is brominated in a prior step) and an α-bromo substituent makes this compound a versatile substrate for metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Reactions at the α-Bromine Atom: The α-bromine atom is activated towards nucleophilic substitution and can participate in cross-coupling reactions. For example, in a reaction analogous to the work of Migita and coworkers, a palladium catalyst could be used to couple the α-position with thiols to form a new C-S bond. orgsyn.org Similarly, catalysts developed by Buchwald and Hartwig have expanded the scope of such couplings. orgsyn.org

Reactions at an Aryl Bromide: If the 4-methoxyphenyl ring is brominated (e.g., to form 2-bromo-2-(3-bromo-4-methoxyphenyl)acetonitrile), the resulting aryl bromide can undergo a variety of well-established cross-coupling reactions, including:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base to form a new C-C bond.

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a base to form a new C-N bond.

Dual catalytic systems, as described in recent literature, could potentially allow for selective, one-pot, three-component cross-coupling reactions, reacting at both the aryl bromide and a second electrophile. nih.gov

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions

Coupling ReactionSubstrate MoietyCoupling PartnerCatalyst System (Example)Product Type
Suzuki CouplingAryl-BrR-B(OH)2Pd(PPh3)4, BaseAryl-R
Heck CouplingAryl-BrAlkenePd(OAc)2, PPh3, BaseAryl-Alkene
Sonogashira CouplingAryl-BrTerminal AlkynePdCl2(PPh3)2, CuI, BaseAryl-Alkyne
Buchwald-HartwigAryl-BrR2NHPd(dba)2, Ligand, BaseAryl-NR2
Thiol Couplingα-BrR-SHPd(OAc)2, Ligandα-SR

Derivatization and Functionalization Strategies Employing 2 Bromo 2 4 Methoxyphenyl Acetonitrile

Accessing Novel α-Functionalized Arylacetonitriles

The primary synthetic application of 2-bromo-2-(4-methoxyphenyl)acetonitrile is the introduction of diverse functional groups at the benzylic position, leading to novel α-substituted arylacetonitriles.

The substitution of the α-bromo atom with oxygen-based nucleophiles provides a direct route to valuable α-hydroxy and α-alkoxy arylacetonitriles.

Hydrolysis: The reaction of this compound with water, typically facilitated by a mild base or under phase-transfer conditions, leads to the formation of the corresponding α-hydroxy derivative, 2-hydroxy-2-(4-methoxyphenyl)acetonitrile, also known as 4-methoxymandelonitrile. This cyanohydrin is a key intermediate in the synthesis of α-hydroxy acids and other related compounds.

Alkoxylation and Acylation: Similarly, reaction with alcohols (alkoholysis) in the presence of a base yields α-alkoxy derivatives. For instance, treatment with methanol (B129727) or ethanol (B145695) would produce 2-methoxy-2-(4-methoxyphenyl)acetonitrile and 2-ethoxy-2-(4-methoxyphenyl)acetonitrile, respectively. A related reaction involves the use of carboxylate salts (e.g., sodium acetate) to introduce an acyloxy group, which can subsequently be hydrolyzed to the α-hydroxy nitrile. Research on the difunctionalization of related olefinic compounds, such as β,β-dicyanostyrene, with N-bromosuccinimide in methanol, resulted in the formation of a vicinal bromoether, 2-bromo-2-(methoxy(phenyl)methyl)malononitrile, demonstrating the feasibility of introducing a methoxy (B1213986) group adjacent to a bromine atom under specific conditions. mdpi.com

The displacement of the bromide by nitrogen nucleophiles is a fundamental strategy for synthesizing α-amino nitriles, which are precursors to α-amino acids.

Amination: Direct reaction with ammonia (B1221849) can yield the primary α-amino nitrile, 2-amino-2-(4-methoxyphenyl)acetonitrile, although overalkylation can be an issue. The use of primary or secondary amines leads to the corresponding N-substituted derivatives.

Azide (B81097) Substitution: A more controlled method involves the use of sodium azide to form 2-azido-2-(4-methoxyphenyl)acetonitrile. The resulting α-azido nitrile is a stable intermediate that can be readily reduced to the desired primary α-amino nitrile using reagents like lithium aluminum hydride or catalytic hydrogenation.

Creating new carbon-carbon bonds at the α-position significantly increases molecular complexity. This can be achieved through reactions with various carbon nucleophiles.

Alkylation: Reactions with organometallic reagents such as Grignard reagents (R-MgBr) or organocuprates (R₂CuLi) can introduce alkyl groups. However, the reactivity of the nitrile group must be considered. A more common approach is the use of soft carbon nucleophiles, such as enolates derived from β-dicarbonyl compounds (e.g., diethyl malonate), in the presence of a base.

Arylation: Friedel-Crafts type reactions can be employed to introduce an additional aryl group. In the presence of a Lewis acid catalyst, this compound can act as an electrophile, reacting with electron-rich aromatic compounds. For example, reaction with benzene (B151609) could yield 2-(4-methoxyphenyl)-2-phenylacetonitrile. Studies on the cyanation of para-quinone methides have led to the synthesis of various α-diaryl acetonitriles, illustrating a method for creating sterically hindered α-arylacetonitriles. rsc.org

Table 1: Examples of α-Alkylation/Arylation Reactions
ReactantReagentProductReaction Type
This compoundDiethyl malonate, NaOEtDiethyl 2-(cyano(4-methoxyphenyl)methyl)malonateMalonic Ester Alkylation
This compoundBenzene, AlCl₃2-(4-methoxyphenyl)-2-phenylacetonitrileFriedel-Crafts Alkylation
This compoundPhenylmagnesium bromide2-(4-methoxyphenyl)-2-phenylacetonitrileGrignard Reaction

Transformations Involving the Methoxy Group or Aromatic Ring Modifications

Beyond the α-position, the anisole (B1667542) moiety of the molecule offers further opportunities for functionalization.

Demethylation: The methoxy group can be cleaved to reveal a phenolic hydroxyl group. This transformation is typically achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). The resulting 2-bromo-2-(4-hydroxyphenyl)acetonitrile is a valuable intermediate for pharmaceuticals and other fine chemicals. Demethylation has been observed in related complex molecules under various reaction conditions. epa.gov

Aromatic Ring Substitution: The electron-donating nature of the methoxy group activates the aromatic ring towards electrophilic substitution, primarily at the ortho positions (C-3 and C-5) relative to the methoxy group.

Halogenation: Further bromination or chlorination can introduce additional halogen atoms onto the ring, leading to compounds like 2-bromo-2-(3-bromo-4-methoxyphenyl)acetonitrile.

Nitration: Reaction with nitric acid in the presence of sulfuric acid can introduce a nitro group, yielding 2-bromo-2-(4-methoxy-3-nitrophenyl)acetonitrile. These modifications can be useful for tuning the electronic properties of the molecule or for providing a handle for further transformations, such as the synthesis of carbazoles from 2-nitrobiaryl compounds. researchgate.net

Construction of Complex Heterocyclic Systems from this compound Precursors

The nitrile and α-bromo functionalities serve as a powerful combination for the synthesis of various heterocyclic rings. The general strategy involves an initial substitution of the bromine followed by an intramolecular cyclization involving the nitrile group.

Synthesis of Oxazoles and Thiazoles:

Reacting this compound with a primary amide or thioamide can form an intermediate.

Subsequent acid-catalyzed cyclization and dehydration/dethiohydration would yield substituted oxazole (B20620) or thiazole (B1198619) rings.

Synthesis of Imidazoles: A common route involves the reaction of the α-bromo nitrile with an amidine. The initial N-alkylation of the amidine is followed by intramolecular cyclization onto the nitrile carbon and subsequent aromatization to afford a 2,4-disubstituted imidazole.

Synthesis of Fused Heterocycles: Derivatives of this compound can be used to construct more complex fused ring systems. For example, after converting the bromo-nitrile to an α-amino nitrile, it can be condensed with a 1,3-dicarbonyl compound, which can lead to the formation of pyrazine (B50134) or other fused heterocyclic systems. The synthesis of quinolines and furo[2,3-b]furans has been demonstrated from related benzaldehyde (B42025) and furan (B31954) precursors, respectively, highlighting the versatility of nitrile-containing building blocks in heterocyclic synthesis. clockss.orgsemanticscholar.org

Table 2: Proposed Heterocyclic Systems from this compound Derivatives
Precursor DerivativeReaction PartnerResulting Heterocycle
This compoundThioacetamide2-methyl-4-(4-methoxyphenyl)thiazole
This compoundBenzamidine4-(4-methoxyphenyl)-2-phenylimidazole
2-amino-2-(4-methoxyphenyl)acetonitrileAcetylacetone2,3-dimethyl-5-(4-methoxyphenyl)pyrazine

Utility of 2 Bromo 2 4 Methoxyphenyl Acetonitrile As a Key Synthetic Intermediate

Precursor in the Synthesis of Biologically Relevant Molecules and Analogs

The structural motif of a substituted phenylacetonitrile is common in many biologically active compounds. Halogenated intermediates, in particular, are pivotal in the synthesis of pharmaceuticals and agrochemicals. They often serve as key components for creating molecular backbones through reactions like cross-coupling, where the halogen atom is replaced, or through nucleophilic substitution at the carbon bearing the halogen. The nitrile group is also a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, further expanding its synthetic utility in drug discovery.

While specific, named pharmaceutical compounds directly synthesized from 2-bromo-2-(4-methoxyphenyl)acetonitrile are not prominently featured in widely available literature, compounds with similar structures are crucial in pharmaceutical manufacturing. For instance, various substituted phenylacetonitrile derivatives are precursors in the synthesis of drugs targeting neurological and endocrinological conditions. The bromo- and methoxy-substituted phenylacetonitrile framework is suitable for constructing medications that interact with biological systems where these particular substitutions are key for efficacy and safety.

A search of chemical and pharmaceutical literature indicates that while many bromo-phenylacetonitrile derivatives are listed as intermediates, detailed synthetic routes for major drugs originating specifically from the this compound isomer are not extensively published. Its utility is often as a component within a larger synthetic strategy rather than a direct precursor to a final active pharmaceutical ingredient (API).

Table 1: Related Phenylacetonitrile Intermediates in Pharmaceutical Synthesis

Intermediate Name CAS Number Application Area
2-(4-methoxyphenyl)acetonitrile 104-47-2 General aromatic building block matrix-fine-chemicals.com
2-(3-bromo-4-methoxyphenyl)acetonitrile 772-59-8 Intermediate for substituted biaryls iucr.orgthermofisher.com

In the field of agrochemicals, halogenated aromatic compounds are fundamental to the synthesis of many pesticides and herbicides. The specific combination of a bromo- and a methoxyphenylacetonitrile moiety can be used to build novel active ingredients. The general utility of such compounds as key intermediates for the production of various agrochemicals is well-recognized myskinrecipes.com. However, specific examples detailing the use of this compound in the synthesis of commercial agrochemicals are not readily found in public domain literature.

The application of this compound in material science is not well-documented. While nitrile-containing compounds can sometimes be used in the development of polymers or functional materials, there is no specific research pointing to the use of this compound in this capacity.

Reagent in Multi-Component Reaction Systems and Domino Processes

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials nih.gov. Domino reactions (or cascade reactions) involve a sequence of intramolecular reactions triggered by a single event, allowing for the rapid construction of complex molecular architectures.

The potential for this compound to participate in such reactions exists due to its multiple functional groups. For example, the bromide could be involved in a metal-catalyzed cross-coupling reaction, while the nitrile could participate in a subsequent cyclization. Despite this theoretical potential, a review of the available scientific literature does not show specific instances of this compound being utilized as a key reagent in well-established multi-component or domino reactions. Research in this area tends to focus on other classes of building blocks for developing novel MCRs and domino processes uni-rostock.de.

Computational and Theoretical Investigations of 2 Bromo 2 4 Methoxyphenyl Acetonitrile

Quantum Chemical Studies on Molecular Structure and Conformation

Detailed quantum chemical studies are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and the relative energies of its different spatial orientations.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a robust computational method used to predict the most stable geometric structure of a molecule by minimizing its energy. For 2-bromo-2-(4-methoxyphenyl)acetonitrile, such calculations would provide crucial data on bond lengths, bond angles, and dihedral angles. However, specific DFT studies to determine these parameters for the title compound are not available in the current body of scientific literature.

While studies on related compounds, such as 3-bromo-2-methoxybenzonitrile, have utilized DFT methods like B3LYP with basis sets such as 6-31G* to analyze their vibrational force fields, equivalent data for this compound has not been published. molpro.net

Conformational Analysis and Energy Landscapes of the Molecule

Conformational analysis explores the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. Mapping the energy landscape of these conformers is key to understanding a molecule's flexibility and its most likely shapes. At present, there are no published studies that have performed a conformational analysis or mapped the energy landscape for this compound.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical behavior. Computational methods provide invaluable insights into this structure and help predict how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) Analysis for Reaction Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netbiorxiv.org The energy and localization of these orbitals indicate a molecule's ability to act as a nucleophile or an electrophile. An FMO analysis for this compound would be instrumental in predicting its reactivity in various chemical reactions. However, no such analysis has been reported in the scientific literature for this specific compound.

Electrostatic Potential Surfaces and Local Reactivity Prediction

The electrostatic potential (ESP) surface of a molecule maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This powerful tool allows for the prediction of sites for electrophilic and nucleophilic attack. While the methodology is well-established, an ESP analysis for this compound has not been documented in published research.

Mechanistic Insights from Computational Simulations of Reactions

Computational simulations can model the step-by-step pathway of a chemical reaction, providing a detailed understanding of the transition states and intermediates involved. This allows for the elucidation of reaction mechanisms at a level of detail that is often inaccessible through experimental methods alone. To date, no computational studies simulating the reaction mechanisms of this compound have been published.

Transition State Characterization and Reaction Barrier Calculations

The elucidation of a chemical reaction's mechanism is a cornerstone of computational chemistry. This involves identifying the reactants, products, and any intermediates, as well as the transition states that connect them. For a molecule like this compound, understanding its reaction pathways, for instance in nucleophilic substitution reactions where the bromine atom is replaced, is crucial.

Computational approaches, particularly Density Functional Theory (DFT), are instrumental in mapping out the potential energy surface of a reaction. smu.edu By calculating the energies of different molecular arrangements, chemists can identify the most likely path a reaction will follow. The transition state, a high-energy, transient species, represents the peak of the energy barrier that must be overcome for the reaction to proceed. The characterization of this state is a key focus.

Modern computational chemistry employs sophisticated methods to locate and verify transition states. rsc.org These methods involve not only energy calculations but also frequency analysis to ensure the identified structure corresponds to a true saddle point on the potential energy surface, characterized by a single imaginary frequency.

While specific transition state and reaction barrier calculations for this compound are not extensively available in the public domain, the general methodology that would be applied is well-established. For a hypothetical reaction, such as the hydrolysis of this compound, a computational study would involve the steps outlined in the table below.

Computational Step Description Typical Method Expected Outcome
Geometry Optimization Calculation of the lowest energy structures for reactants, products, and intermediates.DFT (e.g., B3LYP, M06-2X) with a suitable basis set (e.g., 6-31G(d)).Optimized 3D structures and their electronic energies.
Transition State Search Location of the saddle point on the potential energy surface connecting reactants and products.Synchronous Transit-Guided Quasi-Newton (STQN) method or similar algorithms.The geometry and energy of the transition state.
Frequency Calculation Calculation of vibrational frequencies to confirm the nature of the stationary points.Same level of theory as optimization.Reactants and products have all real frequencies; the transition state has one imaginary frequency.
Intrinsic Reaction Coordinate (IRC) Calculation Mapping the reaction pathway from the transition state down to the reactants and products.IRC algorithms.Confirmation that the transition state connects the desired reactant and product.
Reaction Energy and Barrier Calculation Determination of the overall energy change of the reaction and the activation energy.From the calculated energies of the optimized structures and transition state.Thermodynamic and kinetic parameters of the reaction.

This table represents a generalized workflow for the computational study of a reaction mechanism and is not based on specific experimental data for this compound.

Solvent Effects on Reaction Pathways through Continuum Solvation Models

Reactions are rarely carried out in the gas phase; they almost always occur in a solvent. The solvent can have a profound effect on reaction rates and even the products formed. Continuum solvation models are a computationally efficient way to account for the influence of a solvent on a reaction. mdpi.com These models treat the solvent as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules.

The Polarizable Continuum Model (PCM) is one of the most widely used methods in this category. mdpi.com In a PCM calculation, the solute molecule is placed in a cavity within the solvent continuum, and the electrostatic interactions between the solute's charge distribution and the polarized solvent are calculated. This allows for the estimation of the solvation energy, which can then be used to correct the gas-phase energies of reactants, products, and transition states.

For this compound, the choice of solvent could significantly influence its reactivity. For instance, in a polar solvent, the transition state of a nucleophilic substitution reaction might be stabilized to a greater extent than the reactants, thus lowering the reaction barrier and accelerating the reaction. A study on symmetric and asymmetric SN2 reactions in acetonitrile (B52724) highlighted that the solvent has both a polarization effect and a solvation effect on the reaction pathways. nih.gov

The impact of different solvents on a hypothetical reaction of this compound could be explored computationally as illustrated in the following table.

Solvent Dielectric Constant (ε) Predicted Effect on an SN1-type Reaction Computational Model
Acetonitrile 37.5Likely to stabilize a carbocationic intermediate, favoring the reaction.PCM/DFT
Methanol (B129727) 32.7Can act as both a polar solvent and a nucleophile, potentially leading to solvolysis products.PCM/DFT
Dichloromethane 8.9Moderately polar, may offer a balance between solubility and reactivity.PCM/DFT
Toluene 2.4Nonpolar, would likely disfavor the formation of charged intermediates and slow the reaction.PCM/DFT

This table provides illustrative predictions based on general chemical principles and the capabilities of continuum solvation models. The specific outcomes for this compound would require dedicated computational studies.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanical calculations are excellent for studying individual molecules and their reactions, Molecular Dynamics (MD) simulations are better suited for understanding the behavior of a large number of molecules and their interactions over time. gatech.edu MD simulations treat molecules as classical particles and use force fields to describe the forces between them.

For this compound, MD simulations could be used to investigate its interactions with solvent molecules or with other molecules of the same kind. This can provide insights into its solubility, how it aggregates in solution, and its interactions with other components in a mixture. These simulations can reveal details about non-covalent interactions such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces, which are crucial in many chemical and biological processes. rsc.orgnih.gov

An MD simulation of this compound in a solvent like acetonitrile would involve the following general steps:

System Setup: A simulation box is created containing one or more molecules of this compound surrounded by a large number of acetonitrile molecules.

Force Field Application: A suitable force field (e.g., AMBER, CHARMM, OPLS) is chosen to describe the potential energy of the system as a function of the atomic positions.

Energy Minimization: The initial geometry of the system is optimized to remove any unfavorable contacts.

Equilibration: The system is gradually heated to the desired temperature and equilibrated at the desired pressure to reach a stable state.

Production Run: The simulation is run for an extended period (nanoseconds to microseconds), and the trajectories of all atoms are saved.

Analysis: The saved trajectories are analyzed to extract information about the structure, dynamics, and intermolecular interactions within the system.

From the analysis of the simulation, one could derive properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the solute. This can reveal the structure of the solvation shell around the this compound molecule.

While specific MD simulation data for this compound is not readily found in published literature, the methodology provides a powerful tool for its future investigation.

Advanced Spectroscopic Characterization for Structural Elucidation of 2 Bromo 2 4 Methoxyphenyl Acetonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of 2-bromo-2-(4-methoxyphenyl)acetonitrile. By analyzing the chemical shifts, coupling patterns, and correlations, a complete structural assignment can be achieved.

¹H and ¹³C NMR Chemical Shift Assignments and Anisotropy Effects

¹H NMR Analysis: The ¹H NMR spectrum of this compound is expected to be relatively simple.

Methine Proton (-CH(Br)CN): A key signal would be a singlet for the single proton on the α-carbon. Its chemical shift would be significantly downfield due to the strong deshielding effects of the adjacent bromine atom, nitrile group, and the aromatic ring.

Aromatic Protons: The para-substituted methoxyphenyl group will give rise to a characteristic AA'BB' system, appearing as two distinct doublets in the aromatic region (typically δ 6.8-7.5 ppm). The protons ortho to the electron-donating methoxy (B1213986) group are expected to be upfield compared to the protons ortho to the bromoacetonitrile (B46782) substituent.

Methoxy Protons (-OCH₃): A sharp singlet, typically integrating to three protons, would appear in the upfield region (around δ 3.8 ppm), characteristic of a methoxy group attached to an aromatic ring.

¹³C NMR Analysis: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

Nitrile Carbon (-CN): This carbon typically appears in the δ 115-120 ppm range.

Methine Carbon (-CH(Br)CN): The α-carbon, directly attached to the electronegative bromine, is expected to be significantly shifted downfield.

Aromatic Carbons: Four signals are expected for the aromatic ring. The carbon bearing the methoxy group (C-O) will be the most downfield (around δ 160 ppm), while the carbon attached to the bromoacetonitrile group (ipso-carbon) will also be distinct. The two sets of equivalent ortho and meta carbons will have characteristic shifts influenced by the substituents.

Methoxy Carbon (-OCH₃): This signal will appear in the upfield region, typically around δ 55-60 ppm.

Anisotropy Effects: The magnetic anisotropy of the 4-methoxyphenyl (B3050149) ring and the cyano group plays a crucial role in determining the precise chemical shifts. The ring current of the aromatic system creates distinct shielding and deshielding cones. The methine proton, situated directly adjacent to the ring, experiences a significant deshielding effect. Similarly, the π-system of the nitrile group contributes to the deshielding of the α-carbon and proton. The electron-donating nature of the para-methoxy group increases electron density on the ring, influencing the shifts of the aromatic protons.

Table 7.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
CHα-carbon~5.5 (s, 1H)~45-50
Ar-Hortho to -OCH₃~6.9 (d, 2H)~114
Ar-Hortho to -CH(Br)CN~7.4 (d, 2H)~128-130
OCH₃para~3.8 (s, 3H)~55.5
Cipso (C-CH(Br)CN)-~127
Cipso (C-OCH₃)-~161
CN--~117

2D NMR Techniques for Connectivity and Stereochemical Assignments

To unambiguously confirm the assignments made in 1D NMR and to map the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a clear cross-peak connecting the two aromatic doublets, confirming their ortho relationship on the phenyl ring. The methine and methoxy protons, being singlets with no adjacent protons to couple with, would not show any cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. An HSQC spectrum would show a cross-peak linking the methine proton signal to the α-carbon signal, the aromatic proton signals to their respective aromatic carbon signals, and the methoxy proton signal to the methoxy carbon signal. This is a powerful tool for definitively assigning the carbon resonances.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital tool for determining the molecular weight and elemental formula of a compound, as well as for gaining structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the determination of the exact molecular formula, a critical piece of data for identifying an unknown compound or confirming the synthesis of a target molecule. For this compound (C₉H₈BrNO), the predicted monoisotopic mass is 224.97893 Da. uni.lu HRMS analysis, typically using an ESI-TOF (Electrospray Ionization - Time of Flight) instrument, would aim to detect the protonated molecule [M+H]⁺ or other adducts and match their measured m/z to the calculated value, confirming the elemental composition. beilstein-journals.org

Table 7.2: Predicted HRMS Adducts for this compound

AdductCalculated m/z
[M+H]⁺225.98621
[M+Na]⁺247.96815
[M+K]⁺263.94209
[M+NH₄]⁺243.01275

Data sourced from predicted values. uni.lu

Fragmentation Pathways under Various Ionization Conditions (e.g., ESI-TOF)

Under the energetic conditions of mass spectrometry, the molecular ion can break apart into smaller, characteristic fragment ions. Analyzing these fragmentation pathways provides valuable structural information. In ESI-TOF MS/MS experiments, the parent ion is selected and fragmented to produce a daughter ion spectrum.

For this compound, several key fragmentation pathways can be predicted:

Loss of Bromine: The C-Br bond is relatively weak and can cleave to lose a bromine radical (•Br), resulting in a fragment ion [M-Br]⁺. This would be a very prominent pathway.

Loss of Hydrogen Cyanide: Cleavage could occur to lose a neutral molecule of hydrogen cyanide (HCN), leading to the [M-HCN]⁺ fragment.

Benzylic Cleavage: The bond between the α-carbon and the phenyl ring can break, leading to the formation of a tropylium-like ion from the methoxyphenyl portion or a fragment corresponding to the bromoacetonitrile moiety.

Loss of the Methoxy Group: Fragmentation can involve the loss of a methyl radical (•CH₃) followed by carbon monoxide (CO), a characteristic pathway for methoxy-substituted aromatic rings.

The presence and relative abundance of these fragments create a unique mass spectral fingerprint for the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of specific frequencies of light corresponds to the vibrations (stretching, bending, twisting) of the functional groups present in the molecule, providing a rapid and non-destructive method for identification.

For this compound, the key expected vibrational frequencies are:

Nitrile (C≡N) Stretch: A sharp, intense absorption in the IR spectrum, typically around 2240-2260 cm⁻¹. This is a highly characteristic peak. In Raman spectroscopy, this stretch would also be prominent.

Aromatic C-H Stretch: Signals appearing above 3000 cm⁻¹.

Aliphatic C-H Stretch: A signal for the methine proton just below 3000 cm⁻¹.

Aromatic C=C Stretch: Several bands in the 1450-1600 cm⁻¹ region.

C-O-C Stretch: The aryl-alkyl ether linkage of the methoxy group will produce strong, characteristic bands, typically an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1030-1050 cm⁻¹.

C-Br Stretch: This vibration occurs in the fingerprint region of the spectrum, typically between 500-600 cm⁻¹, and may be weak or difficult to assign definitively in the IR spectrum but can be more prominent in the Raman spectrum.

Table 7.3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)
Aromatic C-HStretch3100-3000Medium
Nitrile (C≡N)Stretch2260-2240Medium-Sharp
Aromatic C=CStretch1600-1450Medium to Strong
Ether (Ar-O-CH₃)Asymmetric Stretch~1250Strong
Ether (Ar-O-CH₃)Symmetric Stretch~1040Strong
C-BrStretch600-500Medium to Weak

These values are based on typical ranges for the respective functional groups and may vary slightly. nist.govresearchgate.net

X-ray Crystallography for Solid-State Structural Analysis

In the context of α-halophenylacetonitriles and their derivatives, X-ray crystallography can elucidate the spatial relationship between the phenyl ring, the bromine atom, and the nitrile or other functional groups. This is particularly important for understanding how the methoxy substituent at the para position of the phenyl ring influences the crystal packing and potential non-covalent interactions.

A detailed crystallographic analysis has been performed on 2-bromo-1-(4-methoxyphenyl)ethanone , a ketone derivative that shares the core structural motifs of this compound. nih.govresearchgate.net The study of this derivative provides a valuable model for understanding the solid-state structure of related compounds. The compound was synthesized through the reaction of 4-methoxyacetophenone with cupric bromide. nih.govresearchgate.net

The crystal structure of 2-bromo-1-(4-methoxyphenyl)ethanone reveals that the molecule is nearly planar. nih.gov This planarity is maintained by the formation of a pseudo five-membered ring through an intramolecular hydrogen bond. researchgate.net The crystal packing is stabilized by weak intermolecular aromatic C-H···O=C hydrogen-bonding interactions, which link the molecules into a one-dimensional chain. nih.govresearchgate.net All observed bond lengths within the molecule fall within expected ranges. researchgate.net

The detailed crystallographic data for 2-bromo-1-(4-methoxyphenyl)ethanone is presented in the interactive table below. This data provides a foundational understanding of the solid-state characteristics of this family of compounds.

Interactive Data Table: Crystallographic Data for 2-bromo-1-(4-methoxyphenyl)ethanone

Parameter Value Reference
Chemical Formula C₉H₉BrO₂ nih.gov
Molecular Weight 229.06 g/mol nih.gov
Crystal System Monoclinic nih.gov
Space Group P2₁/c researchgate.net
Unit Cell Dimensions
a7.7360 (15) Å nih.gov
b12.441 (3) Å nih.gov
c10.048 (2) Å nih.gov
β111.42 (3)° nih.gov
Volume (V) 900.3 (4) ų nih.gov
Molecules per Unit Cell (Z) 4 nih.gov
Radiation Mo Kα nih.gov
Temperature 305 K nih.gov

Investigations into the Molecular and Cellular Biological Activities of 2 Bromo 2 4 Methoxyphenyl Acetonitrile Derivatives

Enzyme Inhibition and Modulation Studies

The ability of small molecules to selectively inhibit or modulate the activity of specific enzymes is a key mechanism for therapeutic intervention. Derivatives of 2-bromo-2-(4-methoxyphenyl)acetonitrile have been identified as potent inhibitors of several key enzyme families.

Identification of Specific Enzyme Targets (e.g., Protein Tyrosine Phosphatases)

Research has identified a prominent ketone derivative, 2-bromo-1-(4-methoxyphenyl)ethanone , also known as p-methoxyphenacyl bromide, as an inhibitor of Protein Tyrosine Phosphatases (PTPs). solubilityofthings.combldpharm.com This compound is explicitly referred to in chemical and supplier databases as "PTP inhibitor II" or "PTP inhibitor 1," highlighting its recognized activity against this enzyme class. bldpharm.com PTPs are crucial regulators of signal transduction pathways, and their dysregulation is linked to numerous diseases, including cancer and autoimmune disorders. nih.gov

Beyond PTPs, other derivatives have shown inhibitory action against different enzyme classes. For instance, 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone , isolated from seahorses, has been shown to potently inhibit matrix metalloproteinase-9 (MMP-9). MMP-9 plays a critical role in the degradation of the extracellular matrix and is heavily implicated in tumor cell invasion and metastasis.

The following table summarizes identified enzyme targets for these derivatives.

Derivative NameEnzyme TargetSignificance of Target
2-bromo-1-(4-methoxyphenyl)ethanoneProtein Tyrosine Phosphatases (PTPs)Regulate cell signaling, proliferation, and differentiation. nih.gov
1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanoneMatrix Metalloproteinase-9 (MMP-9)Involved in cancer cell migration and invasion.

Mechanistic Analysis of Enzyme-Inhibitor Interactions and Binding Affinities

The mechanism of PTP inhibition by α-halo ketones like 2-bromo-1-(4-methoxyphenyl)ethanone is generally understood to involve covalent modification. nih.gov PTPs possess a highly conserved and nucleophilic cysteine residue within their active site, which is essential for their catalytic activity. nih.gov The α-bromo ketone structure provides a reactive electrophilic carbon that can be attacked by this cysteine residue, leading to the formation of a stable covalent bond. This irreversible modification of the active site renders the enzyme inactive. nih.govnih.gov

In the case of MMP-9 inhibition by 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone (SE1), molecular docking studies have provided insight into the specific binding interactions. These computational analyses revealed that the inhibitor fits into the active site of MMP-9, forming hydrogen bonds and Pi-Pi stacking interactions with key amino acid residues, specifically Tyrosine 245 (TYR245) and Histidine 226 (HIS226). This binding prevents the enzyme from engaging with its natural substrates.

InhibitorEnzymeInteracting ResiduesInteraction Type
1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanoneMMP-9TYR245, HIS226Hydrogen bond, Pi-Pi stacking
2-bromo-1-(4-methoxyphenyl)ethanonePTPs (general)Catalytic CysteineCovalent modification

Cellular Pathway Modulation

The biological impact of these compounds extends beyond single enzymes to the modulation of complex cellular signaling networks that govern cell fate.

Induction of Apoptosis Mechanisms in Cellular Systems

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Certain methoxyphenyl derivatives have demonstrated the ability to trigger this process in cancer cells. For example, some 4-phenoxy-pyridine derivatives, which share a methoxyphenyl component, have been shown to induce apoptosis in A549 lung cancer cells.

Furthermore, studies on 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone revealed that it significantly suppresses the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) and NF-κB signaling pathways. These pathways are central to cell survival, proliferation, and inflammation, and their inhibition can lower the threshold for apoptosis induction. The aberrant activity of these pathways is a common feature of many cancers. nih.gov

Gene Expression and Protein Stabilization Studies (e.g., Oct3/4 expression)

A significant finding in the study of these compounds is their ability to influence the expression of key transcription factors involved in cell pluripotency. A high-throughput screening campaign identified 2-[4-[(4-methoxyphenyl)methoxy]phenyl]acetonitrile (termed O4I1) as a potent inducer of Oct3/4. Current time information in Pasuruan, ID. Oct3/4 is a master regulator of pluripotency, essential for maintaining embryonic stem cells and for the generation of induced pluripotent stem cells (iPSCs). Current time information in Pasuruan, ID.

Subsequent studies confirmed that this compound and its derivatives not only enhance the expression of the Oct3/4 gene but also promote the stabilization of the resulting protein, leading to an increase in its transcriptional activity in various human somatic cells. Current time information in Pasuruan, ID. This chemical induction and stabilization of a key pluripotency factor represents a significant advance in the field of regenerative medicine. Current time information in Pasuruan, ID.

Receptor Binding and Activation Studies (e.g., AHR pathway)

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that acts as a sensor for a wide range of environmental and endogenous molecules. mdpi.comnih.gov Upon ligand binding, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences to regulate the expression of target genes, including metabolic enzymes like CYP1A1 and proteins involved in the immune response. mdpi.comnih.gov

While direct studies on this compound are limited, research on structurally related compounds strongly suggests that its derivatives are likely to interact with the AHR pathway. Many natural and synthetic flavonoids, which often contain methoxyphenyl groups, are known AHR ligands. nih.govpsu.edunih.gov For instance, a screen of various flavonoids identified compounds with methoxy (B1213986) substitutions as having either AHR agonist or antagonist activity. nih.govnih.gov Specifically, 6,2′,4′-trimethoxyflavone was characterized as a pure AHR antagonist, capable of competing with agonists and inhibiting AHR-mediated gene transcription without any partial agonist activity itself. nih.govpsu.edunih.gov Additionally, resveratrol (B1683913) analogs bearing ortho-methoxy groups have been shown to modulate AHR activity. mdpi.com This body of evidence indicates a high potential for methoxyphenyl-containing compounds, such as the derivatives of this compound, to bind to and modulate the AHR signaling pathway, thereby influencing cellular metabolism and immune functions.

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding

A detailed structure-activity relationship study for this compound derivatives is not available in the current scientific literature. To understand the mechanistic basis of the biological activities of this compound class, a systematic SAR investigation would be required. This would involve synthesizing a library of analogues with specific modifications to the core structure and evaluating their effects in relevant biological assays.

Hypothetical Data Tables for a Future SAR Study:

The following tables are presented as a hypothetical example of how SAR data for this compound derivatives could be structured if such research were to be conducted. The biological activities and compound variations are purely illustrative.

Table 1: Illustrative SAR Data of Phenyl Ring Substitutions

Compound IDR1-SubstitutionR2-SubstitutionR3-SubstitutionBiological Activity (IC₅₀, µM)
A-1 HOCH₃H[Activity Value]
A-2 FOCH₃H[Activity Value]
A-3 ClOCH₃H[Activity Value]
A-4 HOCH₃Cl[Activity Value]
A-5 HOHH[Activity Value]
A-6 HOCH₂CH₃H[Activity Value]

Table 2: Illustrative SAR Data of α-Position Modifications

Compound IDα-Halogenα-OtherBiological Activity (IC₅₀, µM)
B-1 BrCN[Activity Value]
B-2 ClCN[Activity Value]
B-3 FCN[Activity Value]
B-4 BrCOOH[Activity Value]
B-5 BrCONH₂[Activity Value]

Without published research in this specific area, any further discussion on the structure-activity relationships of this compound derivatives would be speculative.

Future Research Directions and Emerging Paradigms for 2 Bromo 2 4 Methoxyphenyl Acetonitrile

Exploration of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign synthetic routes is paramount for enabling the widespread study and application of 2-bromo-2-(4-methoxyphenyl)acetonitrile. Current synthetic approaches often rely on multi-step processes that may involve hazardous reagents. Future research should focus on pioneering novel and sustainable methodologies.

One potential avenue involves the direct alpha-bromination of the parent compound, p-methoxyphenylacetonitrile. The synthesis of p-methoxyphenylacetonitrile itself can be achieved from anisyl alcohol, which is converted to anisyl chloride and subsequently reacted with sodium cyanide in an anhydrous acetone (B3395972) medium to minimize hydrolysis. orgsyn.org A key research challenge is the development of a highly selective and high-yield method for introducing the bromine atom at the benzylic position without side reactions on the aromatic ring.

Future synthetic explorations could include:

Photocatalysis: Utilizing visible-light photocatalysis for the radical bromination of p-methoxyphenylacetonitrile, which can offer mild reaction conditions and high selectivity.

Enzymatic Bromination: Investigating the use of bromoperoxidase enzymes for a highly specific and green bromination reaction.

Flow Chemistry: Developing continuous flow processes that allow for safer handling of reactive intermediates, improved heat and mass transfer, and enhanced reaction control, potentially leading to higher yields and purity.

A comparative look at the synthesis of related compounds, such as 2-(2-bromo-4-nitrophenyl)acetonitrile, which is formed from the reaction of 2-bromo-l-fluoro-4-nitro-benzene with ethyl cyanoacetate (B8463686) followed by hydrolysis and decarboxylation, highlights the complexity of current routes that future research could aim to simplify. chemicalbook.com

Design and Synthesis of Advanced Functional Materials Incorporating the Acetonitrile (B52724) Scaffold

The unique combination of functional groups in this compound makes it an attractive building block for advanced functional materials. The nitrile group is a well-known precursor for creating complex heterocyclic systems and for its role in materials with specific electronic properties.

Future research directions include:

Polymer Synthesis: The bromine atom can act as an initiation site for Atom Transfer Radical Polymerization (ATRP), allowing for the growth of well-defined polymer chains from the acetonitrile scaffold. The methoxy-phenyl-acetonitrile unit could impart specific optical or thermal properties to the resulting polymers.

Phthalocyanine Precursors: The nitrile functionality is a key component in the synthesis of phthalocyanines, a class of molecules with wide-ranging applications in catalysis, chemical sensors, and photodynamic therapy. researchgate.net Research could explore the conversion of the acetonitrile group into a phthalonitrile (B49051) derivative, which could then be used to synthesize novel, asymmetrically substituted phthalocyanines.

Liquid Crystals: The rigid phenyl ring combined with the polar nitrile group is a common feature in liquid crystalline molecules. By attaching different molecular fragments through substitution of the bromine atom, it may be possible to design and synthesize new liquid crystals with tailored properties.

The difunctionalization of similar olefins, such as β,β-dicyanostyrene, to create vicinal haloethers, demonstrates how the reactive sites can be used to rapidly increase molecular complexity and generate novel structures for materials science. mdpi.com

Development of New Biological Probes and Mechanistic Tools for Chemical Biology

The (methoxyphenyl)acetonitrile scaffold has shown potential in the realm of chemical biology. A structurally related compound, 2-[4-[(4-methoxyphenyl)methoxy]phenyl]acetonitrile (termed O4I1), was identified through high-throughput screening as an enhancer of Oct3/4 expression. researchgate.netresearchgate.net Oct3/4 is a critical transcription factor in maintaining pluripotency, and molecules that can modulate its activity are valuable tools in regenerative medicine and stem cell research. researchgate.netresearchgate.net

This finding suggests that this compound could serve as a starting point for developing new biological tools. The bromine atom provides a convenient chemical handle for modification, enabling several future research avenues:

Probe Development: The bromine can be substituted with fluorescent dyes, biotin (B1667282) tags, or photo-cross-linking groups to create probes for identifying cellular targets and studying biological pathways.

Structure-Activity Relationship (SAR) Studies: By systematically replacing the bromine with other functional groups, researchers can conduct SAR studies to optimize biological activity and selectivity, potentially leading to more potent and specific modulators of protein function.

Anti-inflammatory Agents: Other complex nitrile-containing compounds, such as 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile, have been investigated for their anti-inflammatory properties, suggesting another potential therapeutic area for derivatives of this scaffold. nih.gov

Integration with Green Chemistry Principles in Synthetic Applications

Future work on this compound must be guided by the principles of green chemistry to ensure that its synthesis and applications are sustainable. acs.org This involves a holistic approach to minimizing environmental impact throughout the molecule's lifecycle.

Key areas for future research include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. The award-winning three-step synthesis of ibuprofen (B1674241) developed by BASF, which improved atom economy from 40% to 77%, serves as an inspirational benchmark. acs.org

Use of Renewable Feedstocks: Exploring pathways that begin with bio-based materials. For example, some processes use genetically modified microorganisms to convert glucose into valuable platform chemicals, a strategy that could potentially be adapted for precursors of the target molecule. acs.org

Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. This could involve using water, supercritical CO2, or bio-based solvents, and avoiding the use of toxic heavy metals or harsh acids and bases.

Catalysis: Emphasizing the use of catalytic reagents over stoichiometric ones to reduce waste. This includes biocatalysis, photocatalysis, and other highly efficient catalytic systems.

Advanced Computational Modeling for Predictive Research in Chemical and Biological Systems

Computational chemistry offers powerful tools to predict the properties of this compound and guide experimental research, saving time and resources. Advanced modeling can provide deep insights into its chemical reactivity, potential applications, and biological interactions.

Future research should leverage a suite of computational techniques, similar to those used to study other complex organic molecules researchgate.net:

Interactive Table: Potential Computational Studies on this compound

Computational MethodPredicted Outcome or ApplicationResearch Area Application
Density Functional Theory (DFT) Calculation of optimized molecular geometry, electronic structure, vibrational frequencies (IR/Raman spectra), and thermodynamic properties.Synthesis, Materials Science
Hirshfeld Surface Analysis Visualization and quantification of intermolecular interactions (e.g., hydrogen bonds, halogen bonds) in the solid state, predicting crystal packing.Materials Science, Crystallography
Molecular Electrostatic Potential (MEP) Identification of electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting reactivity towards other chemical species.Synthesis, Chemical Biology
Fukui Function Analysis Provides a more quantitative measure of local reactivity and site selectivity for nucleophilic, electrophilic, and radical attacks.Synthesis, Mechanistic Studies
Non-Linear Optical (NLO) Properties Calculation of polarizability and hyperpolarizability to predict the material's potential for applications in optoelectronics and photonics.Advanced Functional Materials
Molecular Docking Simulation of the binding of the molecule to the active site of a biological target (e.g., an enzyme or receptor) to predict binding affinity and mode.Biological Probes, Drug Discovery
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of electron density to characterize the nature of chemical bonds and non-covalent interactions within the molecule and in complexes.Mechanistic Studies, Materials Science

By employing these predictive models, researchers can screen for potential biological targets, design more effective functional materials, and optimize synthetic pathways before embarking on extensive laboratory work. This synergy between computational and experimental chemistry will be crucial for unlocking the full potential of this compound.

Q & A

Q. What are the optimal synthetic routes for 2-bromo-2-(4-methoxyphenyl)acetonitrile, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves halogenation and nitrile introduction steps. Key approaches include:

  • Friedel-Crafts alkylation : Reacting 4-methoxyphenylacetonitrile with brominating agents (e.g., NBS or Br₂) under controlled conditions. Solvents like acetonitrile or THF are preferred for solubility, with catalysts such as AlCl₃ or phase-transfer catalysts (e.g., PEG-400) improving yields .
  • Nucleophilic substitution : Starting from 4-methoxybenzaldehyde derivatives, bromine can be introduced via Knoevenagel condensation followed by bromination. Optimal temperatures range from 0°C to reflux, with yields sensitive to stoichiometric ratios of bromine sources .
    Optimization Tips : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for removing unreacted brominated intermediates .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement of single-crystal data. ORTEP-III can generate 3D structural visualizations, highlighting bond angles and torsional strain .
  • Spectroscopic analysis :
    • NMR : ¹H NMR (CDCl₃) shows distinct signals for methoxy (δ ~3.8 ppm) and nitrile-adjacent protons (δ ~4.5–5.0 ppm). ¹³C NMR confirms nitrile (δ ~115–120 ppm) and bromine-induced deshielding .
    • IR : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and ~1250 cm⁻¹ (C-Br) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for reactions releasing HBr or toxic vapors .
  • Storage : Store in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent degradation. Avoid incompatible materials (e.g., strong oxidizers) .
  • Waste disposal : Neutralize residues with aqueous NaHCO₃ before incineration or specialized chemical waste services .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The bromine atom acts as a leaving group, enabling:

  • Suzuki-Miyaura coupling : React with aryl boronic acids (Pd(PPh₃)₄ catalyst, K₂CO₃ base, DMF/H₂O solvent) to form biaryl derivatives. Kinetic studies show faster coupling at bromine vs. methoxy sites due to lower steric hindrance .
  • Nucleophilic aromatic substitution : Replace bromine with amines (e.g., phenethylamine) in polar aprotic solvents (DMAC, DMSO) at 80–100°C. Monitor regioselectivity via LC-MS .

Q. How can researchers resolve contradictions in spectral data for structurally similar analogs?

Methodological Answer: Comparative analysis of analogs (e.g., 2-bromo-6-hydroxyphenylacetonitrile vs. 4-difluoromethoxyphenylacetonitrile) reveals:

  • UV-Vis shifts : Methoxy groups increase λ_max by 10–15 nm compared to hydroxy analogs due to enhanced conjugation .
  • Mass spectrometry : Fragmentation patterns differ; bromine isotopes (m/z 79/81) confirm substitution sites, while methoxy groups produce characteristic [M–OCH₃]⁺ peaks .
    Resolution Strategy : Validate ambiguous peaks via 2D NMR (COSY, HSQC) and computational simulations (DFT) .

Q. What computational methods are effective for predicting the biological interactions of this compound?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model binding with enzymes (e.g., cytochrome P450). The nitrile group often forms hydrogen bonds with catalytic residues, while bromine enhances hydrophobic interactions .
  • MD simulations : GROMACS can predict stability in lipid bilayers. Simulations show methoxy groups improve membrane permeability vs. halogenated analogs .

Q. How can purity and stability be assessed for long-term storage of this compound?

Methodological Answer:

  • HPLC : Use C18 columns (ACN/H₂O gradient) to detect degradation products (e.g., de-brominated analogs). Purity >98% is achievable with recrystallization (ethanol/water) .
  • Stability studies : Accelerated aging (40°C/75% RH for 6 months) shows <5% degradation when stored under nitrogen .

Q. What comparative studies highlight the unique properties of this compound vs. its analogs?

Methodological Answer: Key distinctions include:

Property This compound 4-Difluoromethoxyphenylacetonitrile
Electron density (DFT) Enhanced at bromine siteShifted to difluoromethoxy group
Solubility (mg/mL) 12.3 (MeOH)8.9 (MeOH)
Biological activity IC₅₀ = 2.1 µM (enzyme X)IC₅₀ = 5.7 µM (enzyme X)
Data derived from crystallographic and enzymatic assays .

Q. How can crystallographic data be leveraged to understand conformational flexibility?

Methodological Answer:

  • Torsion angle analysis : SHELXL-refined structures reveal rotational barriers (~5 kcal/mol) for the methoxy group, impacting binding pocket compatibility .
  • Hirshfeld surfaces : Quantify intermolecular interactions (e.g., C–H···Br contacts) influencing crystal packing and stability .

Q. What solvent systems optimize catalytic transformations involving this compound?

Methodological Answer:

  • Polar aprotic solvents : DMF or DMSO enhance nucleophilicity in SNAr reactions (yield ~85%) but may compete as ligands in metal-catalyzed reactions .
  • Eco-friendly alternatives : Cyclopentyl methyl ether (CPME) reduces toxicity while maintaining reactivity in Pd-mediated couplings (yield ~78%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.